

Quantitative Selectivity Profile of ZSTK474

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Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

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Biochemical assays have established **ZSTK474** as a pan-Class I PI3K inhibitor, demonstrating potent inhibition against all four isoforms (α , β , δ , and γ).^[4] Although it inhibits all isoforms, it shows the most potent activity against the PI3K δ isoform.^[5] The inhibitor exhibits high selectivity for Class I PI3Ks over other members of the PI3K superfamily (Class II and III), as well as other protein kinases.^[4] Notably, **ZSTK474** is a significantly weaker inhibitor of mTOR, a characteristic that distinguishes it from other PI3K inhibitors like LY294002.^[5] Kinase profiling against 139 other protein kinases revealed no significant inhibition even at high concentrations (30 $\mu\text{mol/L}$), highlighting its specificity.^[4]^[5]

Table 1: In Vitro Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms

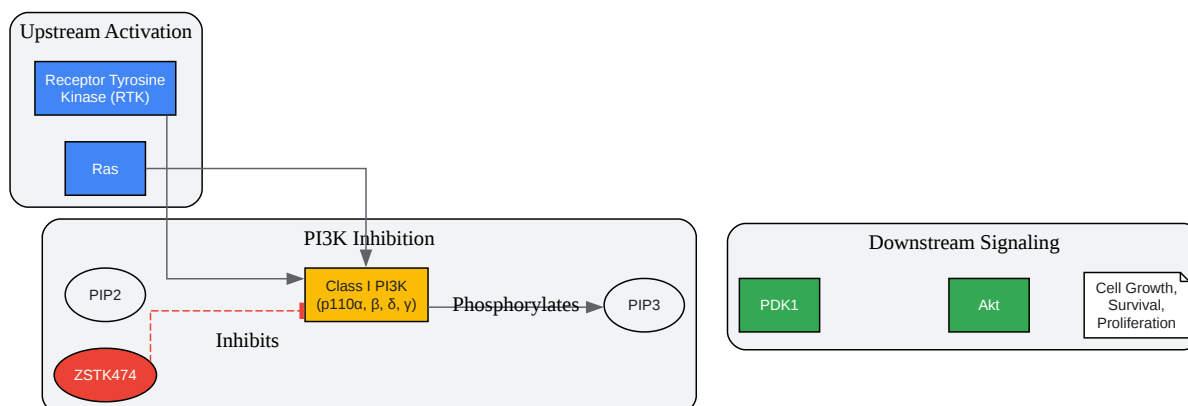
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values for **ZSTK474** against the four Class I PI3K catalytic subunits. These values underscore its classification as a pan-PI3K inhibitor.

PI3K Isoform	IC50 (nM)	Ki (nM)
p110α	16	6.7
p110β	44	10.4
p110δ	4.6 - 5	1.8
p110γ	49	11.7

Data sourced from multiple
biochemical studies.[4][5]

Mechanism of Action and Signaling Pathway

ZSTK474 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[5] This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting decrease in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. Inhibition of Akt phosphorylation, in turn, affects downstream signaling components that regulate cell cycle progression and survival, such as GSK-3β and cyclin D1.[3][6]



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Caption: PI3K signaling pathway and **ZSTK474** inhibition point.

Experimental Methodologies

The determination of **ZSTK474**'s selectivity profile involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the inhibitory effect of **ZSTK474** on the enzymatic activity of purified recombinant PI3K isoforms.^{[4][5]}

Principle: The HTRF assay is a non-radioactive method that quantifies the product of the kinase reaction (PIP3) through fluorescence resonance energy transfer (FRET). A donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Alexa Fluor® 647) are used. The kinase reaction produces PIP3, which is detected by a biotinylated PIP3-binding protein and a fluorophore-labeled anti-tag antibody, bringing the donor and acceptor into

proximity and generating a FRET signal. The inhibitor's potency is determined by measuring the reduction in this signal.

Detailed Protocol:

- **Reagent Preparation:** Prepare a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4). Prepare solutions of recombinant human PI3K α , β , δ , and γ enzymes, the lipid substrate (PIP2), and ATP.
- **Inhibitor Dilution:** Create a serial dilution of **ZSTK474** in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.
- **Kinase Reaction:** In a multi-well plate, combine the PI3K enzyme, PIP2 substrate, and varying concentrations of **ZSTK474** or vehicle control (DMSO).
- **Initiation:** Start the reaction by adding a fixed concentration of ATP (often near the K_m value for the specific isoform).
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and add the HTRF detection reagents (e.g., biotinylated PIP3 detector and a Europium-labeled anti-tag antibody).
- **Signal Reading:** After another incubation period, read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.
- **Data Analysis:** Plot the FRET signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[\[7\]](#)

Cell-Based Western Blot for Akt Phosphorylation

This assay confirms that **ZSTK474** inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of its primary downstream target, Akt.[\[8\]](#)

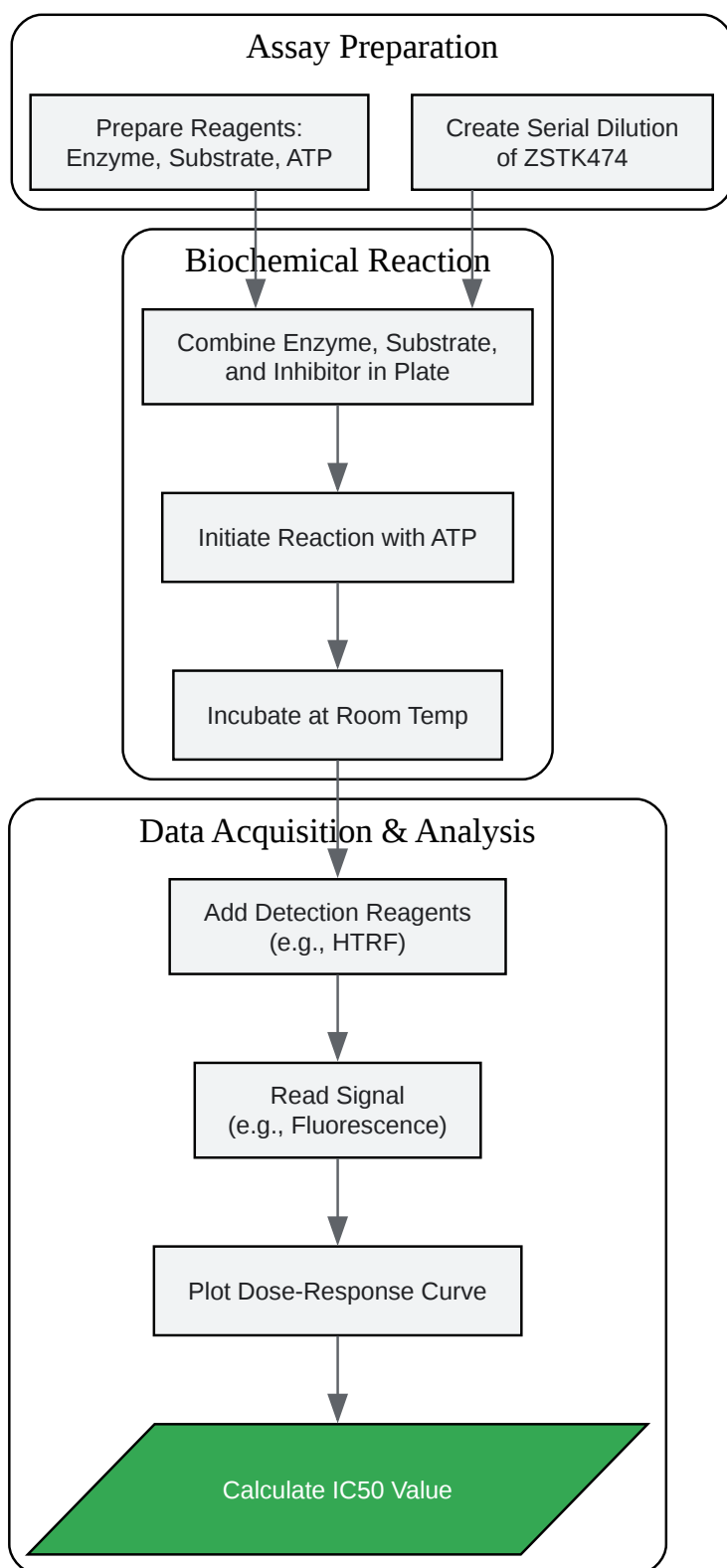
Principle: PI3K inhibition by **ZSTK474** in cultured cells is expected to decrease the level of phosphorylated Akt (p-Akt) at key residues like Serine 473. Western blotting uses specific

antibodies to detect and quantify the levels of both total Akt and p-Akt, allowing for a ratiometric analysis of pathway inhibition.

Detailed Protocol:

- **Cell Culture and Treatment:** Seed a relevant human cancer cell line (e.g., A549) in multi-well plates and allow them to adhere.[\[6\]](#)
- **Serum Starvation (Optional):** To reduce basal PI3K activity, cells may be serum-starved for 3-4 hours.[\[8\]](#)
- **Inhibitor Treatment:** Pre-treat the cells with a serial dilution of **ZSTK474** or vehicle control for 1-2 hours.
- **Stimulation:** Activate the PI3K pathway by treating the cells with a growth factor (e.g., EGF, IGF-1) for a short period (5-30 minutes).[\[8\]](#)
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[\[8\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method like the BCA assay.
- **SDS-PAGE and Transfer:** Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[\[8\]](#)
- **Immunoblotting:**
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473).
 - Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
 - Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorophores).

- Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
- Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal and plot the normalized values against inhibitor concentration to determine the cellular IC₅₀.



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Caption: General experimental workflow for IC₅₀ determination.

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